molecular formula C16H16N2O B12615662 6-(2-Aminoanilino)-3,4-dihydronaphthalen-1(2H)-one CAS No. 918330-50-4

6-(2-Aminoanilino)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B12615662
CAS No.: 918330-50-4
M. Wt: 252.31 g/mol
InChI Key: YZAYBUYDLBOEKP-UHFFFAOYSA-N
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Description

6-(2-Aminoanilino)-3,4-dihydronaphthalen-1(2H)-one is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminoanilino)-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. One common method includes the reaction of 2-aminobenzonitrile with a suitable naphthalene derivative under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminoanilino)-3,4-dihydronaphthalen-1(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(2-Aminoanilino)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(2-Aminoanilino)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(2-Aminoanilino)-3,4-dihydronaphthalen-1(2H)-one include:

  • 2-Amino-6-nitroindoles
  • 2-Aminobenzothiazoles
  • 2-Aminoanilinoacetonitrile

Comparison

Compared to these similar compounds, this compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of aromatic and aliphatic components allows for a wide range of chemical modifications and applications.

Properties

CAS No.

918330-50-4

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

6-(2-aminoanilino)-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C16H16N2O/c17-14-5-1-2-6-15(14)18-12-8-9-13-11(10-12)4-3-7-16(13)19/h1-2,5-6,8-10,18H,3-4,7,17H2

InChI Key

YZAYBUYDLBOEKP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)NC3=CC=CC=C3N)C(=O)C1

Origin of Product

United States

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